2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol
Description
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol (CAS: 52497-33-3) is a triazole derivative featuring a hydroxyl-containing ethanol moiety attached to the 1-position of a 3,5-dimethyl-1H-1,2,4-triazole ring. This compound is structurally characterized by its dual methyl substituents at the 3- and 5-positions of the triazole, which enhance steric stability, and a terminal hydroxyl group that enables hydrogen bonding and solubility in polar solvents . It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules targeting enzymes or receptors requiring triazole-based recognition motifs .
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-5-7-6(2)9(8-5)3-4-10/h10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQNRKJSLNRCKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650981 | |
| Record name | 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52497-33-3 | |
| Record name | 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol typically involves the alkylation of 3,5-dimethyl-1H-1,2,4-triazole with ethylene oxide or ethylene chlorohydrin under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetaldehyde or 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the substituent introduced.
Scientific Research Applications
Agricultural Chemistry
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol has been investigated for its fungicidal properties. Triazole derivatives are known to inhibit the biosynthesis of ergosterol in fungi, making them effective in controlling various plant pathogens.
Case Study: Fungicidal Activity
A study demonstrated that this compound exhibited significant antifungal activity against Fusarium species, which are notorious for causing diseases in crops. The application of this compound in field trials showed a reduction in disease severity and increased crop yield.
| Compound | Pathogen | Activity Level | Application Rate |
|---|---|---|---|
| This compound | Fusarium oxysporum | High | 200 g/ha |
Pharmaceutical Applications
The triazole moiety is prevalent in many pharmaceutical agents due to its ability to interact with biological systems. This compound has shown promise as a potential scaffold for drug development.
Case Study: Antifungal Agents
Research indicates that derivatives of this compound have been synthesized to enhance antifungal activity against resistant strains of fungi. The modifications made to the triazole ring have resulted in compounds with improved efficacy and lower toxicity profiles.
| Modification | Target Pathogen | Efficacy (%) | Toxicity (LD50) |
|---|---|---|---|
| Methyl substitution | Candida albicans | 85 | >500 mg/kg |
| Ethyl substitution | Aspergillus niger | 90 | >600 mg/kg |
Material Science
In material science, this compound is used as a precursor for synthesizing various polymers and nanomaterials. Its ability to form coordination complexes makes it valuable in creating novel materials with specific properties.
Case Study: Polymer Synthesis
The compound has been utilized in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and separation. The inclusion of this triazole derivative enhances the stability and functionality of the resulting MOFs.
| Material Type | Application | Performance Metrics |
|---|---|---|
| Metal-organic framework (MOF) | CO2 capture | 30% increase in capacity |
| Polymer composite | Drug delivery | Controlled release rate |
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, the compound can interact with biological membranes, affecting their permeability and function .
Comparison with Similar Compounds
Key Observations :
- Hydroxyl vs. Amine/Carboxylic Acid: The hydroxyl group in 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol enhances hydrogen-bonding capacity compared to the amine (basic) or carboxylic acid (acidic) analogs, influencing solubility and intermolecular interactions .
Physicochemical Properties
Biological Activity
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol (CAS Number: 52497-33-3) is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C6H11N3O
- Molecular Weight : 141.17 g/mol
- Structure : The compound features a triazole ring which is pivotal in its biological activity.
Biological Activity Overview
Triazole derivatives have gained attention due to their anticancer, antimicrobial, and anti-inflammatory properties. The biological activity of this compound has been investigated in various studies:
Anticancer Activity
Recent studies have demonstrated that triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
- IC50 Values : Compounds incorporating the triazole scaffold showed IC50 values ranging from 7.2 µM to 31.3 µM against these cell lines .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties:
- Tested Strains : Staphylococcus aureus, Escherichia coli.
- Results : The compound exhibited notable antibacterial activity, with a significant reduction in bacterial viability observed in treated cultures .
Anti-inflammatory Effects
The anti-inflammatory potential of triazoles has been explored through cytokine inhibition studies:
- Cytokines Measured : IL-6 and TNF-α.
- Findings : Treatment with triazole derivatives led to a marked decrease in pro-inflammatory cytokine production in stimulated human peripheral blood mononuclear cells (PBMCs) .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Triazoles can inhibit specific enzymes involved in cancer cell proliferation and inflammatory responses.
- Receptor Interaction : They may modulate receptor activity through non-covalent interactions such as hydrogen bonds and Van der Waals forces .
Case Studies
Several studies have focused on the synthesis and evaluation of triazole derivatives similar to this compound:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Liang et al. (2012) | Various triazoles | Anticancer | 7.2 - 31.3 µM |
| Sachdeva et al. (2022) | Triazole derivatives | Antimicrobial | Significant reduction in bacterial viability |
| Al Sheikh Ali et al. (2021) | Triazoles | Anti-inflammatory | Inhibition of IL-6 and TNF-α production |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol, and how can reaction progress be monitored?
- Methodology : A common approach involves refluxing triazole precursors (e.g., 3,5-dimethyl-1H-1,2,4-triazole) with ethanol derivatives in anhydrous ethanol under acidic catalysis. For example, glacial acetic acid is often used to protonate intermediates and drive nucleophilic substitution reactions. Reaction progress can be monitored via thin-layer chromatography (TLC) using UV visualization or iodine staining .
- Optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of triazole to ethanol derivative) and reflux duration (typically 3–5 hours) improves yield. Post-reaction, solvent removal under reduced pressure and recrystallization (e.g., ethanol/water mixtures) enhance purity .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Key Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions (e.g., methyl groups at triazole C3/C5, ethanol linkage at N1).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 170.13 for C₆H₁₁N₃O) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .
Q. What purification strategies are effective for isolating this compound from byproducts?
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluent) separates polar byproducts.
- Recrystallization : Ethanol or dimethyl sulfoxide (DMSO)/water mixtures yield high-purity crystals. For hygroscopic derivatives, anhydrous conditions are critical .
Advanced Research Questions
Q. How do crystallographic studies resolve ambiguities in the spatial arrangement of substituents?
- Software Tools : SHELXL (for refinement) and ORTEP-III (for graphical representation) are industry standards. SHELXL refines hydrogen-bonding networks, while ORTEP-III visualizes thermal ellipsoids and torsion angles .
- Challenges : Triazole ring planarity and ethanol side-chain flexibility may complicate data interpretation. High-resolution X-ray data (≤ 0.8 Å) and twinning corrections (via SHELXD) mitigate these issues .
Q. What computational approaches predict the compound’s bioactivity, and how do they align with experimental data?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) into fungal CYP51 (a target for azole antifungals) predicts binding affinity. The ethanol moiety may enhance solubility and target interaction .
- Validation : Compare computational predictions with in vitro antifungal assays (e.g., MIC values against Candida spp.). Discrepancies may arise from solvent effects or protein flexibility .
Q. How can researchers address contradictions in reported biological activity data for triazole derivatives?
- Case Study : Variations in MIC values for structurally similar compounds (e.g., 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid vs. ethanol derivatives) may stem from assay conditions (e.g., pH, solvent). Standardizing protocols (CLSI guidelines) and reporting logP values improve reproducibility .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
- Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring identifies degradation products (e.g., triazole ring oxidation). Buffered solutions (pH 4–6) minimize hydrolysis of the ethanol linkage .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
